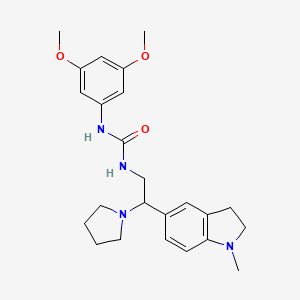

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Description

This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group linked to a substituted ethylamine moiety containing a 1-methylindolin-5-yl group and pyrrolidine.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-27-11-8-18-12-17(6-7-22(18)27)23(28-9-4-5-10-28)16-25-24(29)26-19-13-20(30-2)15-21(14-19)31-3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYVHRCYPRSDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, a synthetic organic compound, is gaining attention for its potential biological activities. This compound, categorized as a urea derivative, features a complex structure that includes a dimethoxyphenyl group and an indolin-5-yl moiety. Its design is aimed at interactions with various biological targets, making it a candidate for drug development.

- Molecular Formula : CHNO

- Molecular Weight : 440.5 g/mol

- CAS Number : 1171873-64-5

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 1171873-64-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves inhibition or activation of these molecular targets, leading to various physiological effects. For instance, it has been suggested that the compound may exhibit enzyme inhibition properties, which could be beneficial in treating diseases related to enzyme dysregulation .

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Anticancer Activity : The compound has been evaluated for its anticancer potential, showing promise in inhibiting tumor cell growth through modulation of cellular signaling pathways.

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it is hypothesized that this compound may also offer protective benefits against neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds within the same class. For instance:

- A study highlighted the synthesis of isatin-based compounds which share structural similarities with this compound and demonstrated significant biological activity against cancer cell lines .

- Another investigation reported on the pharmacological profiling of related urea derivatives, noting their potential in modulating enzyme activities linked to various diseases .

Scientific Research Applications

Anticancer Activity

Research into urea derivatives, particularly those similar to 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, has shown promising results in anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Key Findings :

- A study involving a related urea compound showed significant antiproliferative effects against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating broad-spectrum activity against different cancer types .

- The compound's structure allows for interaction with specific molecular targets involved in tumor growth, enhancing its therapeutic potential.

Neuropharmacological Effects

The indoline and pyrrolidine moieties present in the compound suggest potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection.

Case Study :

A related compound demonstrated neuroprotective effects in animal models of neurodegenerative diseases, suggesting that modifications to the urea structure could yield similar benefits for this compound .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure includes functional groups that contribute to its biological activity.

Synthetic Route Overview :

- Formation of the indoline and pyrrolidine cores through cyclization.

- Urea formation via amide coupling reactions.

- Introduction of methoxy groups on the phenyl ring to enhance solubility and bioactivity.

The biological activities of this compound can be summarized as follows:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other urea-based inhibitors and GPCR-targeting agents. Below is a detailed comparison with analogs mentioned in the evidence and literature:

PD173074

- Structure: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea .

- Key Differences: PD173074 contains a pyridopyrimidine core, whereas the target compound lacks this heterocyclic system. Both share the 3,5-dimethoxyphenyl group, but PD173074 includes a tert-butyl urea substituent and a diethylamino-butylamino side chain.

- Activity: PD173074 is a potent inhibitor of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), with IC₅₀ values in the low nanomolar range. Its pyridopyrimidine core is critical for ATP-binding pocket interactions .

PQ401

- Structure: 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea .

- Key Differences: PQ401 features a quinoline moiety instead of the indoline-pyrrolidine system in the target compound. The chloro-methoxyphenyl group in PQ401 differs from the 3,5-dimethoxyphenyl group in the target compound.

- Activity: PQ401 is an insulin-like growth factor 1 receptor (IGF-1R) inhibitor, demonstrating anti-proliferative effects in cancer models. The quinoline group enhances hydrophobic interactions with kinase domains .

Tyrphostin AG1478

- Structure : N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride .

- Its dimethoxy groups are positioned on the quinazoline ring rather than a phenyl group.

- Activity : AG1478 selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase, with IC₅₀ ~ 3 nM. The absence of a urea linker reduces off-target effects compared to urea derivatives .

Research Findings and Mechanistic Insights

- Urea Linker Role: The urea group in the target compound may facilitate hydrogen bonding with kinase ATP-binding pockets, similar to PD173074 and PQ401. However, the indoline-pyrrolidine side chain could confer unique selectivity for GPCRs or ion channels, distinct from pyridopyrimidine- or quinoline-based analogs .

- Methoxy Groups : The 3,5-dimethoxyphenyl group, common in PD173074 and the target compound, enhances solubility and π-π stacking interactions in hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.